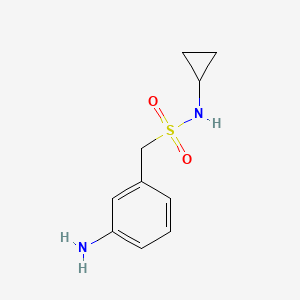
1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide is an organic compound that features a sulfonamide group attached to a cyclopropylmethane moiety and an aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide typically involves the reaction of 3-aminophenylamine with cyclopropylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclopropylmethane moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The aminophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
1-(3-aminophenyl)ethan-1-one: Similar structure but lacks the sulfonamide and cyclopropylmethane groups.
N-(3-aminophenyl)methanesulfonamide: Similar structure but lacks the cyclopropylmethane group.
1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl: Contains an aminophenyl group but has a different core structure.
Uniqueness
1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide is unique due to the presence of both the sulfonamide and cyclopropylmethane groups, which confer distinct chemical and biological properties
生物活性
1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily noted for its interactions with various biological systems, particularly in the context of enzyme inhibition and receptor modulation.
The biological activity of this compound is largely attributed to its structural components:
- Sulfonamide Group : This functional group is known for its ability to form hydrogen bonds with active site residues of enzymes, which can inhibit their activity.
- Aromatic Ring : The 3-aminophenyl moiety can engage in π-π stacking interactions and hydrophobic interactions, enhancing binding affinity to target proteins.
Enzyme Interaction
Research indicates that sulfonamides can inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, they may act as competitive inhibitors for enzymes like carbonic anhydrase or dihydropteroate synthase, which are crucial in various physiological processes.
In Vitro Studies
Several studies have explored the effects of this compound on biological systems:
- Antimicrobial Activity : Initial studies suggest that sulfonamide derivatives exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This mechanism is vital for the development of new antibiotics.
- Analgesic Properties : Some research indicates potential analgesic effects through sodium channel modulation. Inhibition of specific sodium channels (e.g., NaV1.7) may lead to reduced pain signaling.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent for bacterial infections .
- Pain Management Research : Another study focused on the analgesic effects of sodium channel blockers, noting that compounds similar to this compound could reduce pain responses in animal models .
Data Table: Biological Activity Summary
属性
分子式 |
C10H14N2O2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC 名称 |
1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c11-9-3-1-2-8(6-9)7-15(13,14)12-10-4-5-10/h1-3,6,10,12H,4-5,7,11H2 |
InChI 键 |
KMULOFFKMZANMN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NS(=O)(=O)CC2=CC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















